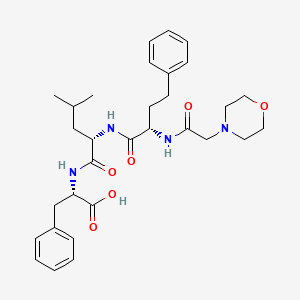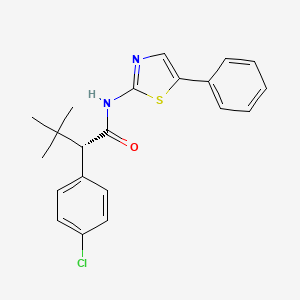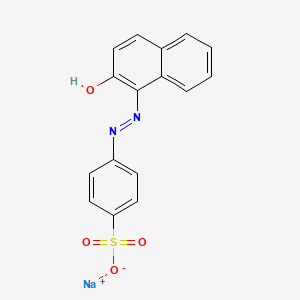
Naranja Ácida 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naranja Ácida 7, también conocida como naranja de 2-naftol, es un colorante azoico ampliamente utilizado en diversas industrias. Es conocida por su vibrante color naranja y se utiliza principalmente para teñir la lana. El compuesto se caracteriza por su fórmula química ( \text{C}{16}\text{H}{11}\text{N}2\text{NaO}_4\text{S} ) y una masa molar de 350.32 g/mol {_svg_1}.
Aplicaciones Científicas De Investigación
La Naranja Ácida 7 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la Naranja Ácida 7 implica su interacción con varios objetivos moleculares. Los efectos del compuesto se deben principalmente a su capacidad para formar enlaces fuertes con proteínas y otras macromoléculas, lo que lleva a cambios en su estructura y función . Las vías implicadas en su acción incluyen la formación de especies reactivas de oxígeno durante su degradación, lo que puede causar estrés oxidativo en los sistemas biológicos .
Métodos De Preparación
La Naranja Ácida 7 se sintetiza mediante una reacción de acoplamiento azoico. El proceso implica el acoplamiento de β-naftol con el derivado diazonio del ácido sulfanílico . Las condiciones de reacción normalmente incluyen el mantenimiento de una temperatura y un pH controlados para garantizar la formación exitosa del enlace azoico. Los métodos de producción industrial suelen implicar reactores a gran escala donde los reactivos se mezclan en condiciones controladas para producir el colorante en grandes cantidades .
Análisis De Reacciones Químicas
La Naranja Ácida 7 experimenta varias reacciones químicas, incluyendo:
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el ditionito de sodio y varios catalizadores para facilitar las reacciones . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero generalmente incluyen compuestos aromáticos más pequeños y aminas .
Comparación Con Compuestos Similares
La Naranja Ácida 7 se compara con otros colorantes azoicos como la Naranja Ácida 8 y la Naranja Ácida 10. Si bien todos estos compuestos comparten una estructura azoica similar, la this compound es única debido a su configuración molecular específica, que le confiere propiedades de color y reactividad distintas . Compuestos similares incluyen:
Naranja Ácida 8: Otro colorante azoico con sustituyentes ligeramente diferentes en los anillos aromáticos.
Naranja Ácida 10: Conocido por su uso en diferentes aplicaciones industriales, pero con propiedades químicas similares.
La this compound destaca por su uso generalizado y la extensa investigación realizada sobre sus propiedades y aplicaciones .
Propiedades
Número CAS |
633-96-5 |
|---|---|
Fórmula molecular |
C16H12N2NaO4S |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22); |
Clave InChI |
HMCJIBHBYMZCHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)O.[Na] |
Apariencia |
Solid powder |
Descripción física |
Orange-brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C.I. Acid Orange 7; NSC 9853; NSC-9853; NSC9853; No. 177 Orange Lake; Pure Orange II S; Acid Orange II; Tangarine Lake X-917; |
Origen del producto |
United States |
Q1: What is the molecular formula and weight of Acid Orange 7?
A1: Acid Orange 7 has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.
Q2: What spectroscopic data is available for Acid Orange 7?
A2: Researchers utilize UV-Vis spectrophotometry to analyze AO7, typically measuring its absorbance at a wavelength of 484 nm. [, , , ] This technique is valuable for monitoring its concentration during degradation studies.
Q3: How does pH affect the spectral properties of Acid Orange 7?
A3: Research suggests that pH does not significantly impact the absorbance of AO7 in aqueous solutions, indicating its stability across a range of pH levels. [] This stability is crucial for its use in various applications.
Q4: Are there any catalytic applications of Acid Orange 7 itself?
A4: While Acid Orange 7 is not typically used as a catalyst, its degradation process often involves catalysts. For instance, studies explore the use of TiO2-based films doped with cobalt, nitrogen, and erbium-doped yttrium aluminum garnet (Er3+:Y3Al5O12) for the sonocatalytic degradation of AO7. []
Q5: Have there been computational studies on the degradation of Acid Orange 7?
A5: Yes, density functional theory (DFT) calculations have been used to model the oxidative degradation of Acid Orange 7 by hydroxyl radicals. [] These simulations provide insights into the degradation mechanism and pathways.
Q6: How does the structure of Acid Orange 7 affect its degradability?
A6: Research indicates that the presence of the azo linkage (-N=N-) in Acid Orange 7's structure makes it susceptible to degradation via processes like hydroxyl radical attack. [] Understanding the structure-activity relationship is crucial for developing efficient degradation methods.
Q7: Is there information available on specific SHE regulations regarding Acid Orange 7?
A7: The provided research papers focus on the scientific aspects of Acid Orange 7 and do not delve into specific SHE regulations.
Q8: What are the environmental concerns associated with Acid Orange 7?
A8: Acid Orange 7, being a synthetic azo dye, raises environmental concerns due to its potential toxicity and resistance to biodegradation. Its presence in wastewater can be detrimental to aquatic life and ecosystems. [, , ]
Q9: What methods have been explored for the removal of Acid Orange 7 from wastewater?
A9: Numerous methods have been investigated for the efficient removal of AO7 from wastewater, including:
- Adsorption: Utilizing materials like activated charcoal from cow bones, [] Kenya tea residue, [, ] canola stalks, [] peanut shell biochar supported with kaolinite, [] and mesoporous CeO2 powders. [, ]
- Photocatalytic Degradation: Employing catalysts such as TiO2-based films, [, ] ZnO nanostructures prepared with activated carbon, [] and monoclinic BiVO4 photocatalyst films. []
- Advanced Oxidation Processes (AOPs): Utilizing methods like the Fenton process (involving hydrogen peroxide and ferrous ions), [, ] ozonation, [, ] and combinations of UV radiation, ultrasound, and MgO nanoparticles. []
- Bioremediation: Exploring the use of white rot fungi like Phanerochaete chrysosporium, Schizophyllum commune, and Lenzites eximia for the decolorization of AO7. []
- Membrane Filtration: Employing multichannel membrane filtration for the separation and preconcentration of AO7. [, ]
Q10: How effective is the Fenton process in degrading Acid Orange 7?
A10: Research demonstrates the effectiveness of the Fenton process in degrading Acid Orange 7. Studies have shown complete decolorization of AO7 within a short contact time, highlighting the potential of this advanced oxidation process for treating wastewater containing this dye. []
Q11: Can bioremediation be used to treat Acid Orange 7?
A11: Yes, various studies have investigated the use of white rot fungi for the bioremediation of textile dyes, including Acid Orange 7. These fungi produce enzymes capable of breaking down complex dye molecules. []
Q12: What are the by-products of Acid Orange 7 degradation?
A12: The degradation of Acid Orange 7 can result in the formation of various byproducts, some of which might be toxic. For instance, ozonation of AO7 has been shown to produce aniline, 1-naphthylamine, 2-naphthol, and 1,4-naphthalenediol. [] It is essential to ensure the complete mineralization of AO7 to prevent the formation of harmful byproducts.
Q13: What is known about the dissolution and solubility of Acid Orange 7?
A13: Although specific dissolution rates were not provided in the research papers, Acid Orange 7 is known to be soluble in water, which is a significant factor contributing to its presence in wastewater.
Q14: What analytical techniques are used to study Acid Orange 7?
A14: Researchers employ various analytical techniques for studying Acid Orange 7:
- UV-Vis Spectrophotometry: For quantifying AO7 concentration based on its absorbance at specific wavelengths. [, , , ]
- High-Performance Liquid Chromatography (HPLC): For separating and quantifying AO7 in complex mixtures, such as food samples. []
- Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and characterizing the intermediate byproducts formed during the degradation of AO7. [, ]
- Scanning Electron Microscopy (SEM): For examining the surface morphology and particle size of adsorbents used for removing AO7. [, , , , ]
- Fourier Transform Infrared Spectroscopy (FTIR): For identifying functional groups present in AO7 and analyzing changes in its chemical structure during degradation. [, , , , ]
- X-ray Diffraction (XRD): For determining the crystal structure of catalysts used in the degradation of AO7. [, , , ]
Q15: How are analytical methods for Acid Orange 7 validated?
A15: Analytical methods for Acid Orange 7 are typically validated by assessing their accuracy, precision, and specificity. Researchers establish calibration curves, determine limits of detection and quantification, and perform recovery studies to ensure the reliability and reproducibility of the analytical data. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


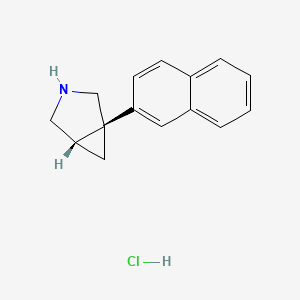

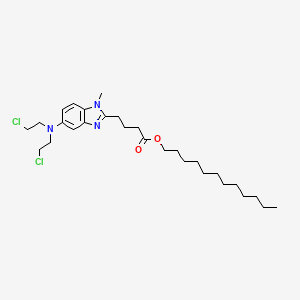
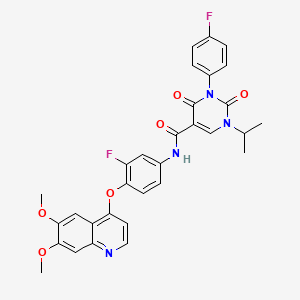

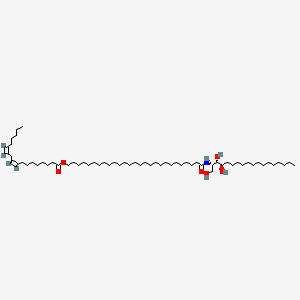
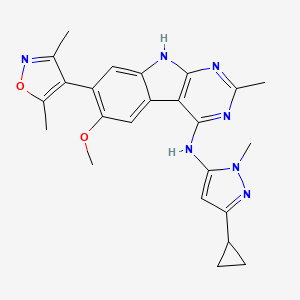
![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
